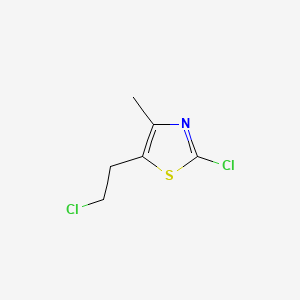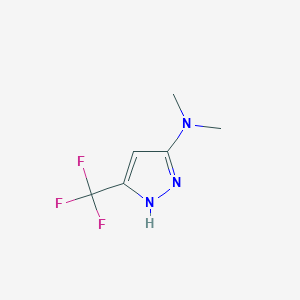
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a nitro group at the 4-position of the phthalimide ring and a carboxypentyl chain attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fuming nitric acid and concentrated sulfuric acid to nitrate phthalimide, resulting in 4-nitrophthalimide . The nitration reaction is carried out at low temperatures (10-15°C) to control the reaction rate and prevent decomposition. The resulting 4-nitrophthalimide is then reacted with 5-bromopentanoic acid in the presence of a base such as potassium carbonate to introduce the carboxypentyl chain.
Industrial Production Methods
Industrial production of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phthalimide ring can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-amino-N-(5-carboxypentyl)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Hydrolysis: Phthalic acid derivatives.
Scientific Research Applications
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound is used in the development of organic π-conjugated materials for electronic devices such as sensors and photovoltaic cells.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid depends on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid can be compared with other phthalimide derivatives such as:
4-nitrophthalimide: Lacks the carboxypentyl chain, making it less versatile in certain applications.
N-(5-carboxypentyl)phthalimide: Lacks the nitro group, resulting in different reactivity and biological activity.
4-amino-N-(5-carboxypentyl)phthalimide: Formed by the reduction of this compound, with different chemical and biological properties.
The presence of both the nitro group and the carboxypentyl chain in this compound makes it unique and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H14N2O6 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
6-(5-nitro-1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14N2O6/c17-12(18)4-2-1-3-7-15-13(19)10-6-5-9(16(21)22)8-11(10)14(15)20/h5-6,8H,1-4,7H2,(H,17,18) |
InChI Key |
NXXKBRGGMSPDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8752481.png)







![7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B8752529.png)




